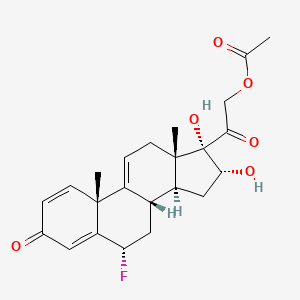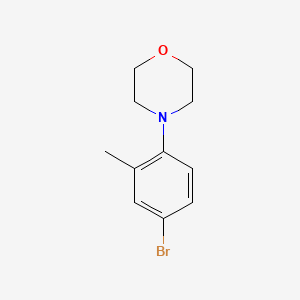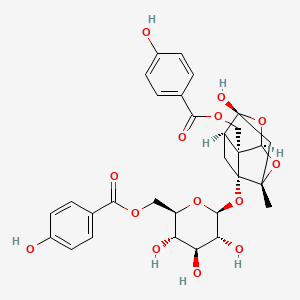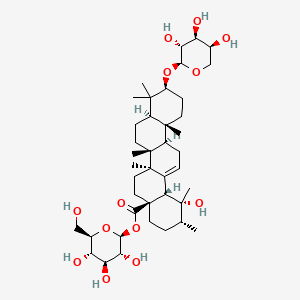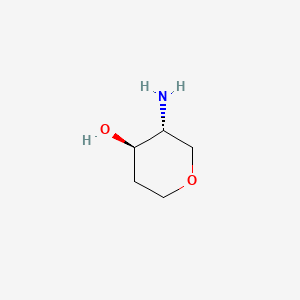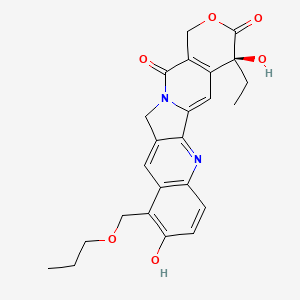
2,7-Dimethoxyacridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,7-Dimethoxyacridin-9(10H)-one” is also known as “3-(2,7-Dimethoxyacridin-9-yl)sulfanylpropan-1-amine dihydrochloride” or "LDN-192960" . It is a potent inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2) . It has been found to induce cytotoxicity and growth inhibition in multiple myeloma and triple negative breast cancer cells .
Molecular Structure Analysis
The molecular formula of “this compound” is C18H20N2O2S . The molecular weight is 328.429 . The Isomeric SMILES notation is COc1ccc2c(c1)c(c3cc(ccc3n2)OC)SCCCN .
Physical And Chemical Properties Analysis
“this compound” is a yellow solid . It is soluble in DMSO and water .
科学的研究の応用
Thermodynamic Properties : The study of melting, volatilisation, and crystal lattice enthalpies of various acridin-9(10H)-ones, including 2,7-Dimethoxyacridin-9(10H)-one, provides insights into their thermodynamic characteristics. These properties are crucial for understanding their stability and reactivity under different conditions (Storoniak et al., 2003).
Fluorescence Applications : Certain derivatives of acridin-9(10H)-ones exhibit fluorescence with large Stokes shifts and long emission decay times, making them useful for time-resolved imaging and sensing applications. Their high photostability further enhances their utility in these areas (Russegger & Borisov, 2021).
OLED Technology : In the field of OLEDs, acridin-9(10H)-one derivatives have been utilized as emitters. They exhibit thermally activated delayed fluorescence (TADF) characteristics and contribute to the development of high-performance green OLEDs with increased efficiency (Qin et al., 2022).
Synthesis and Chemical Properties : Various synthetic pathways have been explored for acridin-9(10H)-ones and their derivatives. These studies contribute to the understanding of their chemical behavior and potential applications in different fields, including pharmaceuticals (Prinz et al., 1996).
Biological Activities : Some derivatives of acridin-9(10H)-ones have shown promising antitumor activity. For example, specific isomers and related compounds have been tested on various human cancer cell lines, showing cytotoxic activities at micromolar concentrations (Delfourne et al., 2003).
Antimalarial Research : Tetrahydroacridin-9(10H)-ones, a related class, have been optimized for their antimalarial properties. These compounds have been identified as potent against clinically relevant malaria isolates, demonstrating the potential of acridin-9(10H)-one derivatives in antimalarial drug development (Cross et al., 2011).
Interaction with DNA : Studies on the interaction of acridine derivatives with double-stranded DNA provide insights into their potential as drug candidates, revealing their mechanisms of action and intercalation properties (Rupar et al., 2020).
作用機序
特性
IUPAC Name |
2,7-dimethoxy-10H-acridin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-9-3-5-13-11(7-9)15(17)12-8-10(19-2)4-6-14(12)16-13/h3-8H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCYXJSQZFOQKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)C=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

